molecular formula C15H11BrClF3N2O4 B3262449 Methyl 2-(bromomethyl)-6-chloro-3-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate CAS No. 355390-19-1

Methyl 2-(bromomethyl)-6-chloro-3-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate

Cat. No.: B3262449
CAS No.: 355390-19-1
M. Wt: 455.61 g/mol
InChI Key: LRSNVHAKZWMCFV-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-6-chloro-3-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate is a useful research compound. Its molecular formula is C15H11BrClF3N2O4 and its molecular weight is 455.61 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-(bromomethyl)-6-chloro-3-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClF3N2O4/c1-21-10(15(18,19)20)5-11(23)22(14(21)25)9-4-3-8(17)12(7(9)6-16)13(24)26-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSNVHAKZWMCFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C2=C(C(=C(C=C2)Cl)C(=O)OC)CBr)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 11.4 grams (0.030 mole) of methyl 6-chloro-2-methyl-3-[1-methyl-6-trifluoromethyl-2,4(1H,3H)-pyrimidinedion-3-yl]benzoate and 5.4 grams (0.030 mole) of NBS in the presence of 0.03 gram of benzoyl peroxide in 250 mL of carbon tetrachloride was irradiated with a sun lamp as it stirred at reflux for about 18 hours. The reaction mixture was then cooled and washed with water. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residue. The residue was subjected to NMR analysis, which indicated that the reaction was about 15% complete. The residue was recharged to the reaction vessel and treated with the same amounts of NBS, benzoyl peroxide, and carbon tetrachloride under the same conditions as described above. Upon completion of the second 18 hour reflux period, a small sample was washed with water, dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residue. The residue was subjected to NMR analysis, which indicated that the reaction was about 70% complete. An additional 2.0 grams (0.011 mole) of NBS was added, and the solution was irradiated at reflux for an additional 18 hours. The reaction mixture was then cooled and washed with water. The organic layer was dried with magnesium sulfate, filtered, and concentrated under reduced pressure to a residue. The residue was purified by column chromatography on silica gel, and the fractions containing product were combined and concentrated under reduced pressure, yielding 11.0 grams of subject compound. The NMR spectrum was consistent with the proposed structure.
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5.4 g
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250 mL
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0.03 g
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Quantity
2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(bromomethyl)-6-chloro-3-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(bromomethyl)-6-chloro-3-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate
Reactant of Route 3
Methyl 2-(bromomethyl)-6-chloro-3-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate
Reactant of Route 4
Methyl 2-(bromomethyl)-6-chloro-3-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 2-(bromomethyl)-6-chloro-3-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 2-(bromomethyl)-6-chloro-3-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate

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